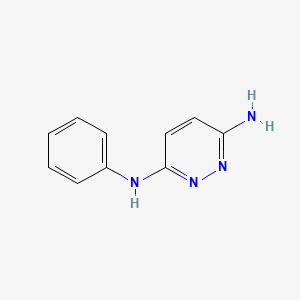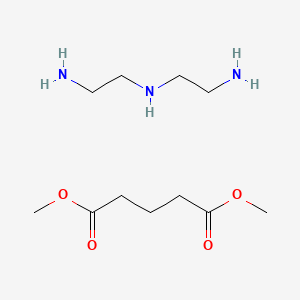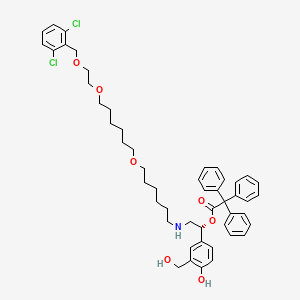
(R)-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate is a complex organic compound that features multiple functional groups, including phenyl, hydroxy, and ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Esterification: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme activities or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes and mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers or coatings. Its functional groups can impart desirable properties, such as increased stability or reactivity, to the final products.
作用機序
The mechanism by which ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
Similar compounds to ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate include other phenyl ether derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. The presence of multiple hydroxyl and ether groups, along with the dichlorophenyl moiety, provides a distinct chemical profile that can lead to unique reactivity and interactions.
特性
分子式 |
C50H59Cl2NO7 |
|---|---|
分子量 |
856.9 g/mol |
IUPAC名 |
[(1R)-2-[6-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexoxy]hexylamino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl] 2,2,2-triphenylacetate |
InChI |
InChI=1S/C50H59Cl2NO7/c51-45-25-18-26-46(52)44(45)38-59-34-33-58-32-17-4-3-16-31-57-30-15-2-1-14-29-53-36-48(39-27-28-47(55)40(35-39)37-54)60-49(56)50(41-19-8-5-9-20-41,42-21-10-6-11-22-42)43-23-12-7-13-24-43/h5-13,18-28,35,48,53-55H,1-4,14-17,29-34,36-38H2/t48-/m0/s1 |
InChIキー |
DUXZNDPIMWCEAK-DYVQZXGMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O[C@@H](CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC(CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)

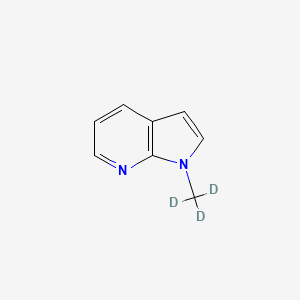

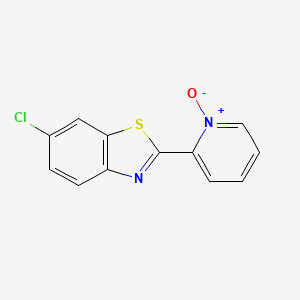
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
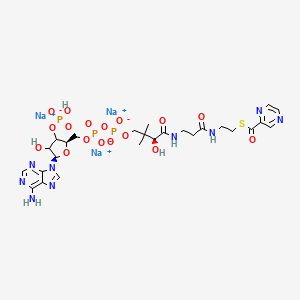

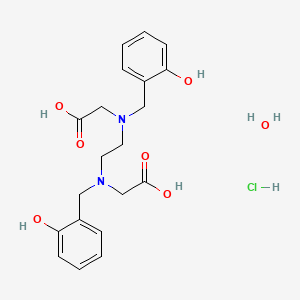
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
